molecular formula C8H11ClN2O B2384906 3-Amino-5-methylbenzamide;hydrochloride CAS No. 2567498-43-3

3-Amino-5-methylbenzamide;hydrochloride

Cat. No.: B2384906
CAS No.: 2567498-43-3
M. Wt: 186.64
InChI Key: RFKUGQHDFIXZTP-UHFFFAOYSA-N
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Description

3-Amino-5-methylbenzamide;hydrochloride is a chemical compound with the molecular formula C8H10N2O·HCl. It is a derivative of benzamide, characterized by the presence of an amino group at the 3-position and a methyl group at the 5-position on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methylbenzamide;hydrochloride typically involves the following steps:

    Nitration: The starting material, 5-methylbenzamide, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methylbenzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Amino-5-methylbenzamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-methylbenzamide;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methylbenzamide
  • 3-Amino-2-methylbenzamide
  • 4-Amino-5-methylbenzamide

Uniqueness

3-Amino-5-methylbenzamide;hydrochloride is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.

Properties

IUPAC Name

3-amino-5-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-5-2-6(8(10)11)4-7(9)3-5;/h2-4H,9H2,1H3,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKUGQHDFIXZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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